
Pyrrolidinium,1'-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] is a complex organic compound that belongs to the class of ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] typically involves a multi-step process. One common method is the nucleophilic substitution reaction, where pyrrolidine derivatives react with ethylene dibromide in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinium oxides, while reduction can produce pyrrolidinium hydrides. Substitution reactions result in a wide range of derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] has several scientific research applications:
Chemistry: Used as a solvent or catalyst in various organic reactions due to its ionic liquid properties.
Biology: Investigated for its potential as a drug delivery agent, owing to its ability to solubilize various biomolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for therapeutic applications.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity.
Wirkmechanismus
The mechanism of action of Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and leading to cell death. In chemical reactions, its ionic nature facilitates the transfer of electrons, enhancing reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidinium Ionic Liquids: Similar in structure but may have different substituents, affecting their properties and applications.
Piperidinium Ionic Liquids: Contain a six-membered ring instead of a five-membered pyrrolidine ring, leading to different chemical behaviors.
Imidazolium Ionic Liquids: Feature an imidazole ring, offering distinct properties such as higher thermal stability and different solubility profiles.
Uniqueness
Pyrrolidinium,1’-ethylenebis[1-methyl-2-(3-pyridyl)-, bromide] stands out due to its specific combination of pyrrolidine and pyridine rings, which confer unique properties such as enhanced solubility and reactivity. Its dual functionality makes it versatile for various applications, distinguishing it from other ionic liquids.
Eigenschaften
CAS-Nummer |
5392-30-3 |
|---|---|
Molekularformel |
C22H32N4+2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
3-[1-methyl-1-[2-(1-methyl-2-pyridin-3-ylpyrrolidin-1-ium-1-yl)ethyl]pyrrolidin-1-ium-2-yl]pyridine |
InChI |
InChI=1S/C22H32N4/c1-25(13-5-9-21(25)19-7-3-11-23-17-19)15-16-26(2)14-6-10-22(26)20-8-4-12-24-18-20/h3-4,7-8,11-12,17-18,21-22H,5-6,9-10,13-16H2,1-2H3/q+2 |
InChI-Schlüssel |
MJRIWDXWCJJQJG-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)CC[N+]3(CCCC3C4=CN=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14744332.png)

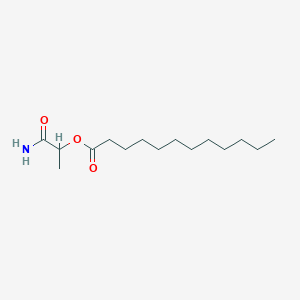



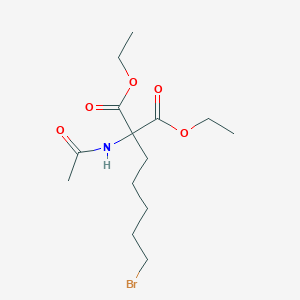
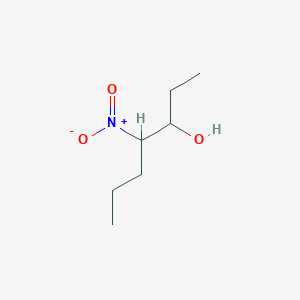
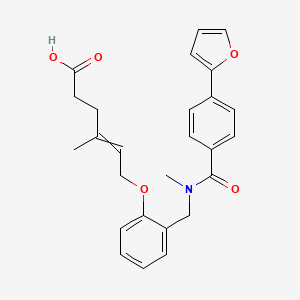
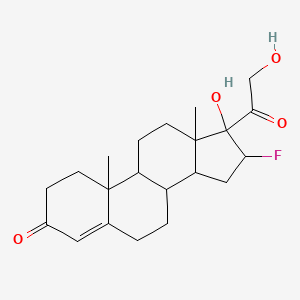

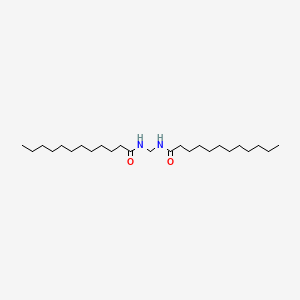
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)

